Superior Antiproliferative Potency over Ritonavir
M1 (Desthiazolylmethyloxycarbonyl Ritonavir) demonstrates significantly greater antiproliferative activity compared to ritonavir across multiple breast cancer cell lines, with lower IC50 values and a higher IC50 against a non-transformed mammary epithelial line, indicating an improved therapeutic index in vitro [1].
| Evidence Dimension | Antiproliferative potency (IC50) and selectivity |
|---|---|
| Target Compound Data | M1 IC50: T47D=10 µM, MCF7=15 µM, MDA-MB-231=22 µM; MCF10A (non-transformed)=45 µM [1] |
| Comparator Or Baseline | Ritonavir IC50: T47D=23 µM, MCF7=28 µM, MDA-MB-231=40 µM; MCF10A=31 µM [1] |
| Quantified Difference | M1 IC50 lower by 13 µM (T47D), 13 µM (MCF7), and 18 µM (MDA-MB-231); M1 IC50 higher by 14 µM in MCF10A (less toxic to non-transformed cells) [1] |
| Conditions | MTT assay after 48 h incubation; cell lines T47D, MCF7, MDA-MB-231, MCF10A [1] |
Why This Matters
Procurement of M1 enables investigators to explore anticancer mechanisms with a compound that exhibits enhanced tumor cell selectivity and potency over the parent drug, critical for target validation and lead optimization studies.
- [1] Milani M, Mitra R, Jha G, et al. Breast cancer inhibition by desthiazolyl-ritonavir. Cancer Res. 2008;68(9_Supplement):5684. View Source
